4-[4-(Aminomethyl)isoxazol-3-yl]phenol
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Overview
Description
4-[4-(Aminomethyl)isoxazol-3-yl]phenol is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)isoxazol-3-yl]phenol typically involves the formation of the isoxazole ring followed by the introduction of the aminomethyl and phenol groups. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective. The choice of method depends on factors such as the availability of starting materials, environmental considerations, and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)isoxazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The choice of reagents and conditions for these reactions depends on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may result in the formation of quinones, while reduction of the isoxazole ring may result in the formation of amines.
Scientific Research Applications
4-[4-(Aminomethyl)isoxazol-3-yl]phenol has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It can be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and products.
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)isoxazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[4-(Aminomethyl)isoxazol-3-yl]phenol can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the same isoxazole ring structure but differ in the substituents attached to the ring. They may have similar biological activities but differ in their potency and selectivity.
Phenol derivatives: These compounds share the phenol group but differ in the other functional groups attached to the molecule. They may have similar chemical reactivity but differ in their biological activity.
Aminomethyl derivatives: These compounds share the aminomethyl group but differ in the other functional groups attached to the molecule.
Properties
IUPAC Name |
4-[4-(aminomethyl)-1,2-oxazol-3-yl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-5-8-6-14-12-10(8)7-1-3-9(13)4-2-7;/h1-4,6,13H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYWVQBMENELIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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